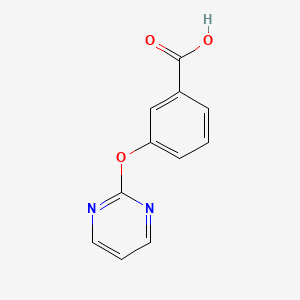

3-(Pyrimidin-2-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974234 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-19-2 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrimidin 2 Yloxy Benzoic Acid and Its Precursors

Established Synthetic Pathways for 3-(Pyrimidin-2-yloxy)benzoic Acid

Conventional methods for synthesizing this compound and its precursors rely on well-understood reaction mechanisms, including nucleophilic aromatic substitution and palladium-catalyzed couplings, followed by a final hydrolysis step.

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming the aryl-ether bond in this compound. In this reaction, the electron-deficient pyrimidine (B1678525) ring is susceptible to attack by a nucleophile. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comphiladelphia.edu.jo

The typical pathway involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with a salt of methyl 3-hydroxybenzoate. The phenoxide, generated by a base, acts as the nucleophile, displacing the halide on the pyrimidine ring. The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. masterorganicchemistry.comchadsprep.com

Table 1: Typical Reactants and Conditions for SNAr Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Chloropyrimidine | Methyl 3-hydroxybenzoate | K₂CO₃, NaH, or Cs₂CO₃ | DMF, DMSO, or Acetonitrile | Elevated temperatures (e.g., 80-120 °C) |

This addition-elimination mechanism is a cornerstone in the synthesis of diaryl ethers, especially when one of the aromatic rings is sufficiently electron-poor. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of the C-O bond in this compound. While various palladium-catalyzed reactions exist for modifying pyrimidines, such as Hiyama and Mizoroki-Heck reactions for C-C bond formation, the most relevant for this synthesis is the Buchwald-Hartwig amination, which has been extended to C-O coupling. researchgate.netresearchgate.netrsc.org

This methodology typically involves coupling a pyrimidine derivative (often a halide or tosylate) with a phenolic compound. researchgate.net The catalytic cycle is driven by a palladium(0) species and involves oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being common.

Table 2: Components for a Palladium-Catalyzed C-O Coupling System

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the phenol (B47542) and facilitates the final reductive elimination step. |

| Substrates | 2-Bromopyrimidine and Methyl 3-hydroxybenzoate | The coupling partners for the reaction. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically required. |

This approach is often favored for its broad functional group tolerance and milder reaction conditions compared to traditional SNAr reactions.

The final step in many synthetic sequences for this compound is the hydrolysis of a terminal ester group. The synthesis often begins with an ester of 3-hydroxybenzoic acid, such as methyl or ethyl 3-hydroxybenzoate, to protect the carboxylic acid functionality. ias.ac.in

Once the core (pyrimidin-2-yloxy)benzoate structure is assembled, the ester is cleaved to yield the final carboxylic acid product. This transformation is most commonly achieved through saponification, which involves treating the ester with a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). researchgate.net The reaction is typically followed by acidification with a mineral acid (e.g., HCl) to protonate the resulting carboxylate salt. rsc.org While basic hydrolysis is common, acidic hydrolysis can also be employed, though it may be less favorable if other acid-sensitive functional groups are present. researchgate.net

Table 3: Common Conditions for Ester Hydrolysis

| Reagent | Solvent System | Temperature | Work-up |

|---|---|---|---|

| LiOH | THF/H₂O | Room Temperature to 50 °C | Acidification (e.g., 1N HCl) |

| NaOH | Methanol/H₂O | Room Temperature to Reflux | Acidification (e.g., H₂SO₄) |

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advances in chemical synthesis have emphasized the development of more sustainable and efficient "green" methodologies. These principles are applicable to the synthesis of this compound and its pyrimidine precursors.

Green chemistry aims to reduce or eliminate hazardous substances in chemical design and synthesis. benthamdirect.comnih.gov For pyrimidine synthesis, this includes the use of multicomponent reactions, which can build complex molecules in a single step with high atom economy. benthamdirect.com A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are accessible from renewable biomass. acs.orgorganic-chemistry.org This reaction proceeds through condensation and dehydrogenation, liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.org Such strategies, focusing on greener solvents, renewable starting materials, and efficient catalysis, represent the future of pyrimidine derivative synthesis. benthamdirect.combenthamdirect.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.comnih.gov This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including fused pyrimidine derivatives. nih.govmdpi.com The key bond-forming steps in the synthesis of this compound, namely the SNAr or palladium-catalyzed coupling reactions, are well-suited for microwave assistance, potentially leading to more efficient and environmentally friendly processes. mdpi.comresearchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of reactants/solvent) |

| Product Yield | Often lower to moderate | Often higher mdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to rapid heating |

Flow Chemistry Applications for the Synthesis of Related Compounds

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis for various heterocyclic compounds, including derivatives related to this compound. This methodology offers significant advantages, such as enhanced safety when handling hazardous materials, superior heat and mass transfer, and improved reproducibility and scalability. mdpi.com The precise control over reaction parameters like temperature, pressure, and residence time in a continuous reactor often leads to higher yields and selectivity compared to batch processes. mdpi.com

For instance, flow chemistry has been successfully applied to the synthesis of pyrimidinone scaffolds through retro-Diels-Alder (rDA) reactions. researchgate.net By using a continuous-flow setup, researchers can screen various conditions rapidly and achieve significantly higher yields than those obtained with conventional microwave-assisted batch methods. researchgate.net In one example, fused tricyclic or tetracyclic precursors were processed in a flow reactor at high temperatures (220-250 °C) to produce a library of pyrimidinone derivatives. researchgate.net This approach not only improves yield but also allows for the use of low-boiling-point solvents under high pressure, which would be unfeasible in standard batch reactors. researchgate.net

Similarly, flow processes have been developed for the synthesis of pyrazoles, another class of N-heterocyclic compounds. These methods often involve the reaction of intermediates like vinylidene keto esters with hydrazine (B178648) derivatives or the 1,3-dipolar cycloaddition of alkynes with diazomethane (B1218177) sources. mdpi.com These continuous-flow strategies can produce pyrazole (B372694) derivatives in good to excellent yields and with high regioselectivity, demonstrating the versatility of flow chemistry in constructing complex heterocyclic systems. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Related Pyrimidinone Compounds

Optimization of Reaction Conditions for this compound Yield and Purity

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of pyrimidine derivatives, this involves the systematic variation of parameters such as catalysts, solvents, temperature, and reaction time.

While specific optimization data for the direct synthesis of this compound is not extensively published, studies on related structures, such as uracil-derived pyrido[2,3-d]pyrimidines, provide valuable insights into the optimization process. researchgate.net In the synthesis of these complex pyrimidines, researchers investigated various conditions to achieve the desired product in high yield without the need for extensive purification. researchgate.net The process typically involves a one-pot reaction of multiple components, where the choice of solvent and catalyst is paramount. researchgate.net

For example, in the synthesis of hexahydropyrido[2,3-d]pyrimidine derivatives, glacial acetic acid was found to be a highly effective medium, leading to an isolated yield of 95% for the target compound. researchgate.net This result was achieved after exploring various other conditions, highlighting the importance of methodical optimization. The reusability of catalysts is another key feature of an optimized, eco-friendly procedure. researchgate.net

Modern synthetic strategies for related 2-(pyrimidin-2-yl)benzoic acids have focused on using effective precursors like 2-carbamimidoylbenzoic acid, which undergoes ring contraction with 1,3-dicarbonyl compounds. researchgate.net The optimization of these multi-step sequences allows for precise control over the placement of substituents on the pyrimidine core.

Table 2: Illustrative Optimization Parameters for Synthesis of a Related Pyrido[2,3-d]pyrimidine Derivative

Note: This table is an illustrative example based on optimization studies of related pyrimidine structures. researchgate.net

Derivatization Strategies and Structural Modifications of 3 Pyrimidin 2 Yloxy Benzoic Acid

Synthesis of Ester Derivatives from 3-(Pyrimidin-2-yloxy)benzoic Acid

The carboxylic acid group of this compound is a prime site for derivatization, with esterification being a common transformation. This reaction is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

One general method involves the reaction of benzoic acid with an alcohol, where the water formed during the reaction is removed by distillation to drive the equilibrium towards the ester product. Tin(II) compounds can be used as catalysts for this process. google.com For example, the reaction with alcohols having 7 to 13 carbon atoms has been demonstrated to produce the corresponding benzoic esters. google.com Another approach utilizes a condensation agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as tetrahydrofuran (B95107), often with a tertiary amine as a catalyst. google.com

These methods can be applied to this compound to produce a variety of ester derivatives. For instance, reaction with (S)-4-n-octyloxyphenol in the presence of a condensation agent would yield the corresponding phenyl ester. google.com The choice of alcohol allows for the introduction of diverse functional groups and structural motifs, thereby modulating the physicochemical properties of the parent molecule.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Benzoic acid | Alcohol (C7-C13), Tin(II) catalyst, distillation | Alkyl benzoate |

Amidation Reactions of the Carboxylic Acid Moiety in this compound

Amidation of the carboxylic acid in this compound is another key derivatization strategy, leading to the formation of amides. These reactions are fundamental in the synthesis of a wide range of biologically active molecules. The general approach involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this transformation. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Based on established protocols for similar benzoic acid derivatives, this compound can be converted into a diverse array of amides. nih.gov For example, reacting it with various substituted anilines or aliphatic amines would yield the corresponding N-substituted benzamides. This strategy is central to building libraries of compounds for screening purposes.

Table 2: General Scheme for Amidation

| Starting Material | Amine | Coupling Reagents | Product |

|---|

Modifications on the Pyrimidine (B1678525) Ring of this compound

The pyrimidine ring of this compound offers several positions (4, 5, and 6) for structural modification. nih.gov These modifications can significantly impact the molecule's electronic properties, conformation, and potential biological activity.

Substituents can be introduced onto the pyrimidine ring through various synthetic routes. For instance, starting with a pre-substituted 2-chloropyrimidine, which is then reacted with 3-hydroxybenzoic acid, allows for the incorporation of functional groups onto the pyrimidine moiety. Regioselective reactions on 2,4-dichloropyrimidine (B19661) derivatives, followed by displacement of the remaining chloride, is a known strategy to introduce different groups at the C4 position. nih.gov

Furthermore, the pyrimidine ring can be fused with other heterocyclic systems to create more complex scaffolds. For example, methods have been developed for the synthesis of tetracyclic pyrimidine-fused benzodiazepines. nih.gov Another related scaffold, thieno[2,3-d]pyrimidine, is recognized for its wide range of medicinal applications, highlighting the potential of fused pyrimidine systems. nih.gov

Table 3: Potential Pyrimidine Ring Modifications

| Position on Pyrimidine Ring | Type of Modification | Example of Functional Group/Fused Ring |

|---|---|---|

| 4 and 6 | Substitution | Methoxy (B1213986) researchgate.net |

| 4 | Substitution | Amines nih.gov |

Introduction of Substituents on the Benzoic Acid Moiety of this compound

The benzoic acid portion of the molecule can also be functionalized to explore structure-activity relationships. The introduction of substituents on the aromatic ring can influence the molecule's acidity, lipophilicity, and interactions with biological targets.

An example of a substituted analogue is 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid. drugbank.com In this case, an amino group has been introduced at the 2-position and a pyrimidinyloxy group at the 5-position (relative to the new amino substituent, which would be the 3-position of the original benzoic acid). This suggests that functionalization can be achieved by starting with an appropriately substituted aminobenzoic acid.

Another example is 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, where an additional substituted pyrimidinyloxy group is present on the benzoic acid ring. researchgate.net The synthesis of such compounds would involve the reaction of a dihydroxybenzoic acid with two equivalents of a suitable 2-halopyrimidine. These examples demonstrate that the benzoic acid ring is amenable to substitution, allowing for the fine-tuning of the molecule's properties. researchgate.netdrugbank.com

Table 4: Examples of Substituted Benzoic Acid Analogues

| Compound Name | Substituent(s) on Benzoic Acid Ring | Reference |

|---|---|---|

| 2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid | 2-Amido, 5-oxy (relative to carboxyl) | drugbank.com |

Preparation of Conformationally Restricted Analogues of this compound

To study the bioactive conformation and improve target selectivity, conformationally restricted analogues of flexible molecules are often synthesized. For this compound, which has rotational freedom around the ether linkage and the bond connecting the phenyl ring to the carboxylic acid, conformational restriction can be a valuable strategy.

This can be achieved by introducing cyclic structures or rigid linkers. For instance, replacing flexible side chains with cyclic moieties can lock the conformation. While specific examples for this compound are not detailed in the provided search results, general principles from other molecular systems can be applied. nih.govnih.gov One approach could involve cyclization between the benzoic acid and pyrimidine rings, or by introducing substituents on both rings that can be linked together.

For example, a stereocontrolled synthesis of conformationally restricted analogues of a CGRP receptor antagonist was achieved by functionalizing octahydropyrido[1,2-a]pyrazin-6-ones. nih.gov Similar strategies involving the creation of new ring systems that incorporate parts of the original scaffold could be envisioned for this compound to limit its conformational flexibility.

Focused Library Synthesis based on the this compound Scaffold

The this compound scaffold is well-suited for the creation of focused chemical libraries for drug discovery and other screening programs. By combining the derivatization strategies discussed above, a large number of analogues can be systematically synthesized.

A focused library could be generated by, for example, preparing a set of ester and amide derivatives (as described in sections 3.1 and 3.2) from a collection of diverse alcohols and amines. google.comnih.gov This initial library could then be expanded by introducing various substituents on the pyrimidine and benzoic acid rings (sections 3.3 and 3.4).

The development of a heterocyclic library based on benzodiazepines fused with pyrimidines showcases a synthetic strategy where multiple points of diversity can be introduced. nih.gov A similar combinatorial approach, starting with the this compound core, would allow for the efficient exploration of chemical space around this scaffold. Such libraries are invaluable for identifying compounds with desired biological or material properties.

Computational and Theoretical Investigations of 3 Pyrimidin 2 Yloxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(Pyrimidin-2-yloxy)benzoic Acid Analogues

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying complex organic molecules.

Density Functional Theory (DFT) Studies on Pyrimidine (B1678525) and Benzoic Acid Systems

DFT studies are instrumental in elucidating the electronic properties of molecular systems. For compounds containing pyrimidine and benzoic acid moieties, DFT calculations can predict various parameters that govern their reactivity and stability. nih.govmdpi.comresearchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. In a study on a pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be 5.25 eV, indicating its kinetic stability. mdpi.com

DFT calculations have also been employed to compare the stability of different tautomeric forms of pyrimidine derivatives. mdpi.com For example, theoretical studies on 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione showed that the enol form is more stable than the keto form, a finding supported by experimental data. mdpi.com The optimized geometry, including bond lengths and angles, can also be determined and compared with experimental X-ray diffraction data to validate the computational model. mdpi.com

In the context of benzoic acid derivatives, DFT has been used to investigate reaction mechanisms, such as decarboxylation. researchgate.net These studies can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies for different pathways. researchgate.net For example, the activation energy for the silver-catalyzed decarboxylation of a benzoic acid derivative was determined to be 43.31 kcal/mol. researchgate.net

Table 1: Selected DFT-Calculated Properties of a Pyrimidine Derivative

| Property | Value |

| HOMO-LUMO Energy Gap (Enol form) | 5.25 eV |

| HOMO-LUMO Energy Gap (Keto form) | 5.57 eV |

This interactive table presents data from a DFT study on a pyrimidine derivative, highlighting the difference in electronic stability between its tautomeric forms. mdpi.com

Conformational Analysis of this compound using Computational Methods

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. Computational methods are widely used to explore the conformational landscape of flexible molecules like this compound. nih.govrsc.org

Conformational analysis helps to identify the low-energy conformers that are most likely to be present under physiological conditions. For example, in a study of 3-(azidomethyl)benzoic acid, computational analysis revealed an appreciable energy barrier between different molecular arrangements observed in its crystal structures, confirming the existence of conformational polymorphism. nih.gov Similarly, for 3-methyl-2-(phenylamino)benzoic acids, conformational scans provided insight into the origin of their observed polymorphism. rsc.orguky.edu The nonplanar structures of these molecules were attributed to steric repulsion between substituents on the benzoic and aniline (B41778) rings. uky.edu

In the case of 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, X-ray crystallography revealed that the pyrimidine rings are not coplanar with the benzene (B151609) ring, adopting dihedral angles of 85.2 (1)° and 60.9 (1)°. researchgate.net This non-planar conformation is a result of minimizing steric repulsions. researchgate.net Such computational and experimental analyses are vital for understanding how the molecule will present itself to a protein binding site.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method is a cornerstone of structure-based drug design, allowing for the rapid screening of large compound libraries and the detailed analysis of ligand-protein interactions. nih.govrsc.org

Computational Screening for Potential Molecular Targets

The initial step in drug discovery often involves identifying a suitable molecular target. rsc.org Computational approaches can aid in this process by screening a ligand against a panel of known protein structures. nih.govscienceopen.com For analogues of this compound, this could involve docking the molecule into the active sites of various enzymes or receptors implicated in disease.

For example, pyrimidine and benzoic acid derivatives have been investigated as potential inhibitors of various targets. In one study, pyrimidine analogues were screened against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. figshare.com Another study explored benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com These computational screenings help to prioritize compounds for further experimental testing. nih.gov

Binding Affinity Predictions for this compound Derivatives

Once a potential binding pose is identified through docking, scoring functions are used to estimate the binding affinity between the ligand and the protein. nih.gov These scores, often expressed in kcal/mol, provide a relative ranking of different ligands. For instance, a pyrimidine analogue, 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid, showed a strong predicted binding affinity of -9.0 kcal/mol for the COX-2 enzyme. figshare.com

Molecular docking studies can also reveal the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov In a study of benzoic acid derivatives targeting the anti-apoptotic protein Mcl-1, docking predicted that the carboxyl group forms a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket. nih.gov Similarly, for benzothieno[3,2-d]pyrimidin-4-one derivatives targeting COX-2, docking studies identified key hydrogen bonds with arginine and tyrosine residues. nih.gov

Table 2: Predicted Binding Affinities of Selected Pyrimidine Analogues against COX-2

| Compound | Predicted Binding Affinity (kcal/mol) |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | -9.0 |

| Celecoxib (standard drug) | -8.8 |

| Indomethacin (standard drug) | -7.7 |

This interactive table compares the predicted binding affinity of a pyrimidine analogue with standard anti-inflammatory drugs, as determined by molecular docking studies. figshare.com

Molecular Dynamics Simulations of this compound in Model Environments

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations can be used to assess the stability of a docked pose, explore conformational changes in the protein and ligand upon binding, and provide a more refined estimate of binding free energy. nih.govrsc.org

For a molecule like this compound, MD simulations could be used to study its behavior in a solvent environment, mimicking physiological conditions. These simulations can reveal how the molecule's conformation fluctuates and how it interacts with water molecules. When studying a ligand-protein complex, MD simulations can show whether the interactions predicted by docking are maintained over time, providing greater confidence in the binding model. rsc.org For example, MD simulations of novel furo[2,3-d]pyrimidine (B11772683) derivatives bound to PI3K and AKT enzymes helped to confirm an improved binding pattern with key amino acids in the active sites. rsc.org The combination of docking and MD simulations is a powerful approach for improving the accuracy of virtual screening and lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds built around this compound, QSAR studies serve as a critical tool to understand the specific molecular properties that govern their efficacy, typically as enzyme inhibitors. These models provide predictive insights that guide the rational design of new, more potent analogs. mdpi.comnih.gov

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov The process involves developing a model by correlating molecular descriptors—numerical representations of a molecule's properties—with their experimentally determined biological activity.

In a typical QSAR study for a series of this compound derivatives, the following steps are undertaken:

Data Set Compilation: A series of analogs based on the this compound core are synthesized. Their biological activity, such as inhibitory concentration (IC₅₀) against a specific target like a protein kinase, is measured. This activity is often converted to a logarithmic scale (pIC₅₀) for modeling.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These can include:

Constitutional Descriptors: Molecular weight, atom counts, number of rotatable bonds.

Topological Descriptors: Indices that describe molecular branching and shape.

Electronic Descriptors: Properties like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: LogP, which measures a compound's lipophilicity.

Model Development and Validation: Statistical techniques are used to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced, non-linear methods like Artificial Neural Networks (ANN) are often employed to capture complex relationships between structure and activity. nih.gov The resulting model's statistical significance and predictive power are rigorously assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov

Research findings from QSAR models on pyrimidine-based inhibitors often highlight the importance of specific fields around the molecular scaffold. For instance, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) can generate contour maps. These maps visualize regions where modifications to the molecule would favorably or unfavorably impact its activity. For a this compound scaffold, such an analysis might reveal that:

Bulky (sterically favored) substituents are preferred in one region.

Electron-withdrawing (electronegative) groups enhance activity in another region.

Hydrogen bond donor or acceptor groups are crucial for interaction with the target protein at specific points.

The insights gained from these models allow medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Illustrative Research Data

The tables below are representative of the data used and generated in a QSAR study of this compound derivatives. The values are for illustrative purposes.

Table 1: Physicochemical Descriptors and Biological Activity

This table shows a set of hypothetical analogs where different substituents (R) are placed on the benzoic acid ring. Key descriptors are calculated, and the experimental activity (pIC₅₀) is listed alongside the activity predicted by a hypothetical QSAR model.

| Compound ID | R-Group | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | H | 230.22 | 2.65 | 1 | 4 | 5.82 | 5.79 |

| 2 | 4-Cl | 264.66 | 3.36 | 1 | 4 | 6.35 | 6.41 |

| 3 | 4-OCH₃ | 260.25 | 2.58 | 1 | 5 | 6.15 | 6.11 |

| 4 | 4-NO₂ | 275.22 | 2.68 | 1 | 6 | 5.50 | 5.58 |

| 5 | 3-F | 248.21 | 2.84 | 1 | 4 | 6.05 | 6.02 |

| 6 | 3,4-diCl | 299.11 | 4.07 | 1 | 4 | 6.91 | 6.85 |

Table 2: Statistical Validation of an Example QSAR Model

This table illustrates the statistical parameters used to validate the quality and predictive ability of a QSAR model.

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.95 | Indicates a strong correlation between the descriptors and the biological activity for the training set. |

| Q² (Cross-Validated R²) | 0.78 | Represents the internal predictive power of the model, obtained through methods like leave-one-out. |

| F-statistic | 125.4 | A high value indicates a statistically significant regression model. |

| Standard Error of Estimate | 0.15 | Measures the average deviation of the predicted values from the actual values. |

Structure Activity Relationship Sar Studies of 3 Pyrimidin 2 Yloxy Benzoic Acid Derivatives

Impact of Substituents on the Pyrimidine (B1678525) Moiety on Molecular Interactions

The pyrimidine ring is a key pharmacophoric element in a multitude of biologically active compounds, and its substitution pattern in 3-(pyrimidin-2-yloxy)benzoic acid derivatives is anticipated to have a profound impact on molecular interactions with target proteins. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial hydrogen bond acceptors, and their accessibility can be modulated by the presence of nearby substituents.

The electronic nature of the substituents is also a critical determinant of activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), can alter the charge distribution across the pyrimidine ring, potentially strengthening or weakening key hydrogen bonding interactions. A fluorine atom at the C5 position, for example, could enhance binding affinity through favorable interactions with specific amino acid residues.

| Substituent at C4/C6 | Substituent at C5 | Anticipated Impact on Molecular Interactions |

| H | H | Baseline interaction profile. |

| CH₃ | H | Potential for enhanced hydrophobic interactions. |

| H | F | May increase binding affinity through specific polar interactions. |

| NH₂ | H | Can act as a hydrogen bond donor, potentially forming new interactions with the target. |

| OCH₃ | H | May improve metabolic stability and alter electronic properties. |

Influence of Modifications on the Benzoic Acid Ring on Target Affinity

The benzoic acid moiety of this compound is a critical component for target recognition, primarily through the formation of ionic and hydrogen bonds via its carboxylic acid group. The position and nature of substituents on the benzene (B151609) ring can significantly modulate the acidity of the carboxyl group and introduce additional points of interaction, thereby influencing target affinity.

Substituents on the aromatic ring can be broadly categorized as electron-donating or electron-withdrawing. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the carboxylic acid, which can lead to stronger ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease acidity but may contribute to favorable hydrophobic interactions.

The position of the substituent also plays a crucial role. Ortho-substituents can induce a "twist" in the molecule, altering the planarity between the benzoic acid ring and the carboxyl group, which may affect binding. Meta- and para-substituents are generally less likely to cause significant steric hindrance and their effects are primarily electronic.

| Substituent on Benzoic Acid Ring | Position | Electronic Effect | Anticipated Impact on Target Affinity |

| H | - | Neutral | Baseline affinity. |

| NO₂ | para | Electron-withdrawing | Potential for increased affinity due to enhanced acidity. |

| OCH₃ | para | Electron-donating | Potential for decreased affinity due to reduced acidity, but may engage in other favorable interactions. |

| Cl | meta | Electron-withdrawing | May increase affinity through electronic effects and potential halogen bonding. |

| CH₃ | para | Electron-donating | Likely to decrease affinity due to reduced acidity, unless a hydrophobic pocket is present. |

Role of the Ether Linkage in the SAR of this compound Analogues

The oxygen atom of the ether linkage is a potential hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors on a protein target. The rotational freedom around the C-O bonds allows the pyrimidine and benzoic acid rings to adopt various spatial orientations relative to one another. This conformational adaptability can be a key determinant of binding affinity and selectivity.

Replacing the ether oxygen with other atoms or groups, such as sulfur (thioether), an amino group (amine), or a methylene (B1212753) group, would significantly alter the geometry, flexibility, and electronic properties of the linker. A thioether, for instance, has different bond angles and lengths compared to an ether, which would change the relative positioning of the two rings. An amine linker would introduce a hydrogen bond donor, potentially leading to new interactions. Such modifications are a common strategy in medicinal chemistry to explore the chemical space around a lead compound and to optimize its properties.

Stereochemical Considerations in the SAR of this compound Derivatives

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral environments. In the context of this compound derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different biological activities.

Chiral centers can be introduced by adding substituents with stereogenic carbons to either the pyrimidine or the benzoic acid ring. For example, a chiral alkyl group on the pyrimidine ring or a substituted chiral side chain on the benzoic acid ring would result in stereoisomers. It is well-established in pharmacology that one enantiomer of a chiral drug is often significantly more potent than the other (the eutomer vs. the distomer), as it can achieve a better three-dimensional fit with the target binding site.

Atropisomerism is another potential stereochemical feature, which can arise if rotation around the ether linkage is restricted due to bulky substituents in the ortho positions of the benzoic acid ring or on the pyrimidine ring. This restricted rotation can lead to stable, non-interconvertible atropisomers that may exhibit different biological profiles. Therefore, a thorough investigation of the stereochemical aspects is essential for the development of potent and selective agents based on this scaffold.

Pharmacophore Modeling based on the this compound Core Structure

Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the this compound core structure, a pharmacophore model would typically be generated based on a set of active analogues.

A hypothetical pharmacophore model for this scaffold would likely include the following key features:

A hydrogen bond acceptor feature , corresponding to one or both of the nitrogen atoms in the pyrimidine ring.

A hydrogen bond acceptor/anionic feature , representing the carboxylic acid group on the benzoic acid ring, which can accept hydrogen bonds and also exist as an anion to form salt bridges.

Two aromatic/hydrophobic regions , corresponding to the pyrimidine and benzoic acid rings, which can engage in pi-stacking or hydrophobic interactions with the target protein.

An ether oxygen atom , which can act as a hydrogen bond acceptor and defines the spatial relationship between the two aromatic rings.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to exhibit the desired biological activity. Furthermore, the pharmacophore model can guide the design of new derivatives with improved potency and selectivity by highlighting regions where modifications are likely to be beneficial.

Mechanistic Investigations of Biological Interactions Involving 3 Pyrimidin 2 Yloxy Benzoic Acid

Receptor Binding Profiling of 3-(Pyrimidin-2-yloxy)benzoic Acid Analogues

Specific receptor binding profiles for this compound analogues are not currently available in published literature. Receptor binding assays are essential to determine the affinity and selectivity of a compound for specific receptors, providing insights into its potential pharmacological effects.

Given the structural components, one could hypothesize potential interactions with receptors that recognize pyrimidine (B1678525) or benzoic acid-like structures. For example, certain G-protein coupled receptors (GPCRs) or nuclear receptors might be modulated by such compounds. A comprehensive receptor binding screen would be necessary to elucidate the specific targets of this compound and its analogues.

Table 2: Illustrative Receptor Binding Assay Panel for this compound Analogues

| Receptor Family | Specific Examples | Assay Type |

| G-Protein Coupled Receptors | Adrenergic, Dopaminergic, Serotonergic | Radioligand Binding Assay |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Ligand Binding Domain Assay |

| Ion Channels | Sodium, Potassium, Calcium Channels | Electrophysiology Patch-Clamp |

Interactive Data Table: This table is for illustrative purposes and does not reflect actual experimental results.

Cellular Pathway Modulation by this compound at the Molecular Level

There is no direct evidence in the scientific literature detailing the specific cellular pathways modulated by this compound at the molecular level. General insights can be drawn from studies on related compounds. Pyrimidine derivatives are known to interfere with numerous cellular processes, including nucleotide metabolism, signal transduction, and cell cycle regulation. Benzoic acid and its derivatives can also impact various cellular functions.

To investigate the cellular effects of this compound, a series of molecular and cellular assays would be required. These could include cell viability assays in different cell lines, analysis of cell cycle progression, and measurement of apoptosis markers. Furthermore, transcriptomic and proteomic studies would be invaluable in identifying the specific pathways affected by the compound.

Target Validation Methodologies for this compound-Ligand Interactions

As no specific biological targets for this compound have been identified, target validation studies have not been conducted. Target validation is a critical step in drug discovery to confirm that the interaction of a compound with its molecular target is responsible for the observed biological effect.

Commonly used target validation methodologies include:

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target protein. If the cellular phenotype induced by the compound is mimicked by the genetic perturbation, it provides strong evidence for the target's identity.

Chemical Biology Approaches: The use of chemical probes, which are structurally similar to the compound of interest but with a reactive group for covalent labeling, can help to identify the binding partners within a complex biological sample.

Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm the direct binding of the compound to the purified target protein and quantify the binding affinity.

Biophysical Characterization of this compound Binding Events

Specific biophysical characterization of the binding events of this compound is not documented. Biophysical techniques are crucial for understanding the thermodynamics and kinetics of a ligand-target interaction.

A variety of biophysical methods could be employed to study the binding of this compound to a putative target protein:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): SPR can determine the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the binding site and the conformational changes in both the ligand and the protein upon complex formation.

X-ray Crystallography: If the ligand-protein complex can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding mode.

Utility of 3 Pyrimidin 2 Yloxy Benzoic Acid in Chemical Synthesis and Probe Development

3-(Pyrimidin-2-yloxy)benzoic Acid as a Versatile Synthetic Building Block

This compound is recognized as a versatile heterocyclic building block in organic synthesis. bldpharm.com Its structure incorporates several reactive sites that can be exploited for the construction of more complex molecules. The carboxylic acid group is a primary site for modification, readily undergoing reactions such as amidation or esterification to introduce a wide array of functional groups.

Development of Chemical Probes Incorporating the this compound Scaffold

Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins, to study their function in a cellular environment. While no specific chemical probes have been explicitly reported using the this compound scaffold, its structural characteristics suggest its potential in this field.

Application of this compound in Material Science

The application of aromatic carboxylic acids as building blocks for advanced materials is a burgeoning field of research. This compound has been identified as a potential organic monomer for the construction of Covalent Organic Frameworks (COFs) and other materials. bldpharm.com COFs are porous crystalline polymers with ordered structures, and the specific geometry and functionality of their monomer units dictate the properties of the resulting framework.

The combination of a carboxylic acid group and nitrogen-containing pyrimidine (B1678525) ring makes this compound an excellent candidate for forming coordination polymers and metal-organic frameworks (MOFs). mdpi.com The carboxylate can coordinate with metal ions, while the pyrimidine nitrogens can act as additional coordination sites, leading to the formation of robust, multi-dimensional networks. These materials often exhibit interesting properties such as high thermal stability, porosity, luminescence, or unusual magnetic behavior, making them suitable for applications in gas storage, catalysis, and selective sensing. mdpi.com Studies on the crystal structure of related compounds, like 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, reveal how intermolecular forces such as hydrogen bonds dictate the packing in the solid state, an essential aspect for designing new materials. researchgate.net

Role of this compound in Fragment-Based Drug Discovery (FBBD)

Fragment-Based Drug Discovery (FBBD) is a powerful strategy in modern medicinal chemistry that uses small, low-complexity molecules, known as fragments, as starting points for developing new drugs. nih.gov These fragments typically have a low molecular weight, and their binding to a biological target is often weak but highly efficient in terms of binding energy per atom.

With a molecular weight of approximately 216.19 g/mol , this compound fits well within the criteria for a molecular fragment. bldpharm.comchemenu.com Its structure embodies key features desirable in a fragment:

Vectorial Growth Points: The carboxylic acid provides a clear and reliable point for chemical elaboration to grow the fragment into a more potent lead compound.

Diverse Interactions: It contains both hydrogen bond donors (the carboxylic acid) and acceptors (the pyrimidine nitrogens and ether oxygen), as well as aromatic rings capable of engaging in π-stacking interactions with protein residues.

Defined 3D Shape: The ether linkage provides a degree of conformational flexibility while maintaining a well-defined three-dimensional shape that can fit into specific pockets on a protein surface.

In a typical FBBD campaign, fragments like this would be screened against a protein target using biophysical methods like X-ray crystallography or NMR. nih.govmdpi.com Once a binding mode is identified, medicinal chemists can systematically build upon the fragment, using its initial binding orientation as a guide to design larger, more potent, and selective molecules.

Co-crystallization Studies of this compound with Target Proteins

Co-crystallization is an essential technique in structural biology and structure-based drug design, where a small molecule is crystallized in complex with its macromolecular target, typically a protein. This allows for the high-resolution visualization of the binding interactions at an atomic level, providing invaluable information for the design of more effective drugs.

Currently, there are no publicly available co-crystal structures of this compound bound to a target protein. However, its chemical features make it a strong candidate for such studies. The carboxylic acid group is a common motif for interacting with positively charged residues like arginine or lysine (B10760008) in a protein's active site. The two nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, capable of forming specific interactions with the protein backbone or side chains. The planar aromatic systems can engage in favorable π-π or cation-π interactions.

Crystal structure analyses of related compounds demonstrate their capacity to form predictable intermolecular interactions, such as dimers through O-H⋯N hydrogen bonds, which are fundamental to molecular recognition in biological systems. researchgate.netnih.gov Obtaining a co-crystal structure of this compound with a protein of interest would provide a detailed map of its binding mode, accelerating any subsequent fragment-to-lead optimization efforts.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Pyrimidin 2 Yloxy Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds by providing highly accurate mass measurements. mdpi.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), which is crucial for determining the elemental composition of the parent molecule and its fragments. mdpi.com For 3-(Pyrimidin-2-yloxy)benzoic acid (Molecular Formula: C₁₁H₈N₂O₃), HRMS can unequivocally confirm its elemental formula by matching the experimentally measured exact mass with the theoretically calculated mass (228.0535 Da).

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate ions of the analyte. researchgate.netnih.gov Subsequent analysis by an ultra-high-resolution analyzer, like an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides the necessary mass accuracy. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform can fragment the parent ion and the resulting fragmentation pattern can be used to piece together the molecular structure, confirming the connectivity of the pyrimidine (B1678525) ring, ether linkage, and the benzoic acid moiety. waters.com

Table 1: Predicted HRMS Data for this compound (C₁₁H₈N₂O₃)

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₉N₂O₃]⁺ | 229.0608 |

| [M+Na]⁺ | [C₁₁H₈N₂O₃Na]⁺ | 251.0427 |

| [M+K]⁺ | [C₁₁H₈N₂O₃K]⁺ | 267.0167 |

| [M-H]⁻ | [C₁₁H₇N₂O₃]⁻ | 227.0462 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule. Through ¹H and ¹³C NMR, a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, the ¹H NMR spectrum would provide key information. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield. The aromatic region would show distinct signals for the protons on the benzene (B151609) ring and the pyrimidine ring. docbrown.info The substitution pattern on the benzene ring (1,3-disubstituted) would lead to a complex multiplet system, while the three protons on the pyrimidine ring would appear as a doublet and a triplet, based on their spin-spin coupling interactions. docbrown.infonih.gov

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. rsc.org The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift around 170 ppm. The spectrum would also show distinct signals for the aromatic carbons of the benzene ring and the carbons of the pyrimidine ring, with their specific chemical shifts influenced by the electronegative oxygen and nitrogen atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the link between the pyrimidine and benzoic acid moieties through the ether oxygen. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, which is vital for analyzing the molecule's preferred conformation, such as the dihedral angle between the two aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | > 12.0 | broad singlet |

| Pyrimidine H-4, H-6 | ~8.6 | doublet | |

| Pyrimidine H-5 | ~7.1 | triplet | |

| Benzene Ring (Ar-H) | 7.4 - 8.2 | multiplets | |

| ¹³C | Carbonyl (-C =O) | ~170 | singlet |

| Aromatic/Pyrimidine (Ar-C) | 110 - 165 | singlets |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netresearchgate.net By detecting the absorption or scattering of infrared radiation corresponding to the vibrational modes of specific bonds, a molecular "fingerprint" is generated. docbrown.info

For this compound, the IR spectrum would exhibit several characteristic absorption bands. slideshare.net A very broad absorption between 2500-3300 cm⁻¹ would be indicative of the O-H stretch of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp peak between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. docbrown.info The spectrum would also feature bands corresponding to the aromatic C=C and C-H stretching vibrations, as well as the asymmetric and symmetric stretching of the C-O-C ether linkage. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR. It would be effective in identifying the vibrations of the pyrimidine and benzene rings.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Ether | C-O-C stretch | 1210 - 1320 |

| Aromatic Ring | C=C stretch | 1450 - 1625 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive structural confirmation.

For this compound, a crystal structure would reveal critical details about its molecular architecture and intermolecular interactions. It would likely show the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···N or O-H···O hydrogen bonds between their carboxyl groups or between a carboxyl group and a pyrimidine nitrogen. nih.govresearchgate.net The analysis would also precisely define the dihedral angle between the planes of the pyrimidine and benzene rings, which is a key conformational parameter. The way these dimers or individual molecules pack together in the crystal lattice, stabilized by weaker interactions like C-H···π stacking, would also be elucidated. nih.gov

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Torsion (Dihedral) Angles | Defines the conformation of the molecule, e.g., the twist between the two rings. |

| Intermolecular Interactions | Identifies and quantifies hydrogen bonds, van der Waals forces, and π-stacking. |

| Crystal Packing | Describes how molecules are arranged in three-dimensional space. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating a target compound from impurities, starting materials, and by-products, thereby enabling its isolation and the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the premier technique for the quantitative purity analysis of compounds like this compound. researchgate.net A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acidic modifier to ensure good peak shape. nih.gov When coupled with a UV detector, HPLC can provide a chromatogram where the area of the main peak relative to the total area of all peaks gives a precise measure of purity. Coupling HPLC with mass spectrometry (LC-MS) further allows for the identification of any impurities detected. waters.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative tool. researchgate.netsigmaaldrich.com It is widely used to monitor the progress of a chemical reaction or to quickly screen for the presence of impurities. By spotting the sample on a silica (B1680970) or polyamide plate and developing it in an appropriate solvent system, the separation of components can be visualized under UV light, providing a quick assessment of purity. researchgate.net

Table 5: Comparison of Chromatographic Techniques for Purity Assessment

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Principle | Separation in a packed column under high pressure. | Separation on a flat plate by capillary action. |

| Nature | Quantitative and Qualitative | Primarily Qualitative |

| Resolution | High | Moderate to Low |

| Sensitivity | High | Low |

| Application | Final purity determination, quality control, isolation. | Reaction monitoring, rapid screening. |

| Instrumentation | Complex and expensive. | Simple and inexpensive. |

Future Research Directions and Unexplored Avenues for 3 Pyrimidin 2 Yloxy Benzoic Acid

Exploration of Novel and Efficient Synthetic Pathways for 3-(Pyrimidin-2-yloxy)benzoic Acid

The development of novel and efficient synthetic methodologies is paramount to facilitating broader research and application of this compound. While classical approaches to forming the ether linkage, such as nucleophilic aromatic substitution (SNAAr) and Ullmann condensation, are likely applicable, future research should focus on more modern and sustainable techniques.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of this compound and its derivatives. researchgate.net Microwave-promoted Ullmann condensation has been successfully applied to the synthesis of related 2-(phenylamino)benzoic acids, suggesting its applicability here. researchgate.netresearchgate.net

Continuous Flow Chemistry: For larger-scale synthesis, continuous flow reactors offer advantages in terms of safety, scalability, and product consistency. Investigating the translation of batch synthesis methods to a continuous flow process would be a valuable endeavor.

Catalyst Development: The exploration of more efficient and environmentally benign catalysts for the etherification step is crucial. This could involve the use of copper or palladium catalysts with novel ligand systems to improve reaction kinetics and reduce catalyst loading.

A promising, albeit less direct, avenue for the synthesis of related structures involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds. While this yields 2-(pyrimidin-2-yl)benzoic acids, modifications to the starting materials or reaction conditions could potentially be adapted for the synthesis of the target molecule's core structure.

Deeper Mechanistic Insights into Molecular Interactions of this compound

Understanding how this compound interacts with biological targets at a molecular level is fundamental to unlocking its therapeutic potential. Currently, there is a lack of specific mechanistic studies on this particular compound. Future research should employ a combination of computational and experimental techniques to elucidate these interactions.

Computational Approaches:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound within the active sites of various enzymes, such as kinases, for which pyrimidine (B1678525) derivatives are known inhibitors. google.com

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which govern its reactivity and interaction with other molecules.

Pharmacophore Modeling: Based on the structure of this compound, pharmacophore models can be generated to identify the key chemical features responsible for its potential biological activity. This can guide the design of more potent and selective derivatives.

Experimental Validation:

X-ray Crystallography: Co-crystallization of this compound with its target proteins would provide definitive, high-resolution information about its binding mode and key intermolecular interactions.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinity and thermodynamics of the interaction between the compound and its biological targets.

Design and Synthesis of Advanced this compound Conjugates and Hybrids

The modular nature of this compound, with its distinct pyrimidine, ether, and benzoic acid moieties, makes it an ideal scaffold for the design and synthesis of advanced conjugates and hybrid molecules. These modifications can be tailored to enhance specific properties such as target selectivity, pharmacokinetic profiles, or to introduce novel functionalities.

Future research in this area could focus on:

Bioisosteric Replacement: The carboxylic acid group is a common site for bioisosteric replacement to improve metabolic stability and cell permeability. nih.govbaranlab.org Exploring replacements with moieties like tetrazoles, sulfonamides, or hydroxamic acids could lead to compounds with improved drug-like properties.

Linker Modification: The ether linkage can be replaced with other functionalities, such as thioether or amino linkages, to probe the impact on biological activity. For instance, the synthesis of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid has been reported, demonstrating the feasibility of such modifications. nih.gov

Conjugation to Targeting Moieties: The benzoic acid handle can be used to conjugate this compound to molecules that can direct it to specific cells or tissues, thereby increasing its efficacy and reducing off-target effects.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to interact with different biological targets could lead to the development of multi-target agents. For example, derivatives of 3-amide-5-aryl benzoic acid have been explored as P2Y14 receptor antagonists. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. These powerful computational tools can be leveraged to accelerate the exploration of this compound's potential.

Key applications include:

In Silico ADME/Tox Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its virtual derivatives. mdpi.comresearchgate.netresearchgate.net This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Generative Models for de novo Design: Generative AI models can be trained on existing chemical data to design novel molecules with desired properties. By providing the this compound scaffold as a starting point, these models could generate new derivatives with predicted high affinity for specific biological targets.

Predictive Modeling of Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models built using ML algorithms can be used to predict the biological activity of new derivatives based on their chemical structure. This can help prioritize the synthesis of the most promising compounds.

Analysis of High-Throughput Screening Data: If large libraries of this compound derivatives are synthesized and screened, AI can be used to analyze the resulting data to identify complex structure-activity relationships that may not be apparent through traditional methods.

Potential for this compound in Emerging Chemical Biology Applications

The unique structural features of this compound make it a promising candidate for various applications in chemical biology, a field that utilizes chemical tools to study and manipulate biological systems.

Future research could explore its use as:

Chemical Probes: With appropriate modifications, such as the introduction of a fluorescent tag or a photoreactive group, this compound could be converted into a chemical probe. Such probes would be invaluable for identifying and studying its biological targets through techniques like affinity chromatography and photo-affinity labeling.

Inhibitors of Protein-Protein Interactions (PPIs): The extended and rigid nature of the molecule could make it a suitable starting point for the design of inhibitors of PPIs, which are often challenging targets for small molecules.

Modulators of Enzymatic Activity: Given that many pyrimidine derivatives exhibit kinase inhibitory activity, a thorough investigation of this compound against a panel of kinases is warranted. nih.gov Its potential to inhibit other enzyme families should also be explored.

Tools for Target Deconvolution: In phenotypic screens where a compound shows a desired effect without a known target, derivatives of this compound could be used in chemical proteomics approaches to identify the protein(s) responsible for the observed phenotype.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | DEAD, PPh₃, THF, 0°C → RT | 65–75 | >95% |

| Purification | Ethyl acetate/hexane (3:7) | — | — |

Advanced: How does the pyrimidine ring’s electronic configuration influence the compound’s reactivity and biological interactions?

Answer:

The pyrimidine ring’s electron-deficient nature (due to two nitrogen atoms) enhances electrophilic substitution at specific positions, impacting:

- Reactivity : Susceptibility to nucleophilic attack at C4/C6 positions, enabling functionalization (e.g., halogenation for SAR studies) .

- Biological Activity : π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) improves binding affinity . Computational docking studies (e.g., AutoDock Vina) predict binding energies ≤ -8.0 kcal/mol for kinase targets .

- Solubility : Pyrimidine’s hydrophobicity reduces aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO/PBS mixtures) .

Basic: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

- X-ray Crystallography : Resolve tautomerism or regioisomerism using SHELXL for refinement (e.g., R-factor ≤ 0.05 for high-resolution data) .

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to confirm connectivity .

- FT-IR Spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹) .

Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies include:

- Metabolic Profiling : Use LC-MS to identify major metabolites (e.g., glucuronidation or oxidation products) .

- Formulation Optimization : Nanoemulsions or liposomal encapsulation to enhance plasma half-life .

- Proteomic Studies : Validate target engagement via Western blotting or SPR (e.g., KD ≤ 1 µM for kinase inhibition) .

Q. Table 2: Example Bioactivity Data Comparison

| Model | IC₅₀ (µM) | Half-life (h) | Notes |

|---|---|---|---|

| In vitro (enzyme) | 0.5 | — | High potency |

| In vivo (murine) | >10 | 2.1 | Rapid clearance |

Advanced: What computational and experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability over 100-ns trajectories (e.g., RMSD ≤ 2.0 Å for stable complexes) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG ≈ -10 kcal/mol; ΔH < 0 for exothermic interactions) .

- Enzyme Kinetics : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki ≤ 1 µM) .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

- Toxicity : Refer to SDS for acute toxicity (e.g., LD50 > 500 mg/kg in rodents) and wear PPE (gloves, goggles).

- Storage : -20°C under argon to prevent hydrolysis of the ester/carboxylic acid groups .

- Waste Disposal : Neutralize with aqueous NaOH (pH 7–8) before disposal .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s physicochemical and pharmacological properties?

Answer:

- Fluorination at Pyrimidine C5 : Increases metabolic stability (t₁/₂ ↑ 40%) and logP (from 1.8 to 2.3) .

- Methylation of Benzoic Acid : Reduces acidity (pKa from 4.2 to 4.8), enhancing membrane permeability (Papp ↑ 2-fold in Caco-2 assays) .

Q. Table 3: Impact of Substituents

| Modification | logP | Solubility (mg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Parent | 1.8 | 0.3 | 0.5 |

| 5-Fluoro | 2.3 | 0.1 | 0.3 |

Basic: What are the best practices for resolving low yields in the coupling step during synthesis?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yields ↑ from 50% to 75%) .

- Temperature Control : Maintain reaction at 60°C to avoid side reactions (e.g., decarboxylation) .

- Protecting Groups : Use tert-butyl esters for the carboxylic acid to prevent undesired reactivity .

Advanced: How can cryo-EM or advanced crystallography resolve conformational flexibility in protein-ligand complexes involving this compound?

Answer:

- Cryo-EM : Achieve 2.5–3.0 Å resolution to visualize ligand-induced conformational changes (e.g., allosteric kinase activation) .

- Time-Resolved Crystallography : Capture intermediate binding states using synchrotron radiation (e.g., ESRF) .

Advanced: What strategies mitigate off-target effects in cell-based assays for this compound?

Answer:

- CRISPR Knockout Models : Validate target specificity (e.g., IC₅₀ shifts >10-fold in KO vs. WT cells) .

- Proteome Profiling : Use affinity pulldown/MS to identify non-target interactions (e.g., <5% off-target hits at 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products